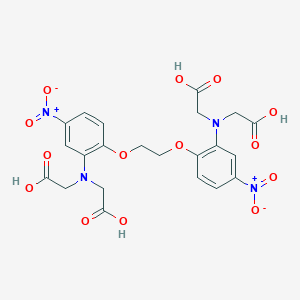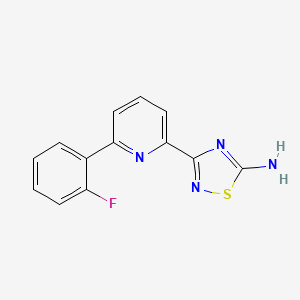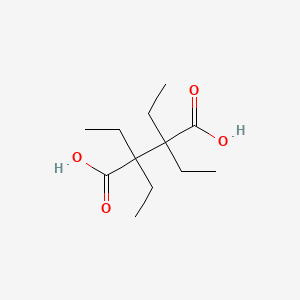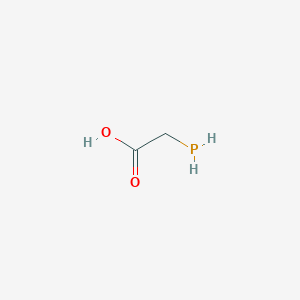
Usaf LA-19
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Usaf LA-19 is a chemical compound with the CAS number 3283-58-7 It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Usaf LA-19 involves specific reaction conditions and reagents. The detailed synthetic routes are typically proprietary and may vary depending on the manufacturer. general methods include the use of specific catalysts and controlled environments to ensure the purity and efficacy of the compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Usaf LA-19 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and specific solvents that facilitate the desired chemical transformations. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve optimal results.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced chemical and physical properties, making them suitable for various applications.
Aplicaciones Científicas De Investigación
Usaf LA-19 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological studies to understand cellular mechanisms and interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Usaf LA-19 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The detailed molecular mechanisms are often studied to understand the compound’s efficacy and potential side effects.
Propiedades
Número CAS |
3283-58-7 |
|---|---|
Fórmula molecular |
C11H21Cl2N3O |
Peso molecular |
282.21 g/mol |
Nombre IUPAC |
2-(azaniumylamino)ethyl-[(3-methoxyphenyl)methyl]-methylazanium;dichloride |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14(7-6-13-12)9-10-4-3-5-11(8-10)15-2;;/h3-5,8,13H,6-7,9,12H2,1-2H3;2*1H |
Clave InChI |
AMOAAXATLHFULO-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](CCN[NH3+])CC1=CC(=CC=C1)OC.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


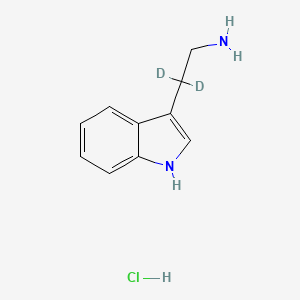
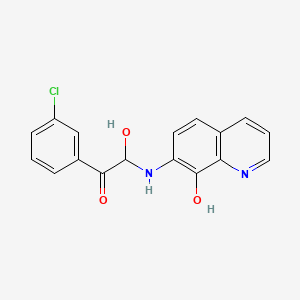

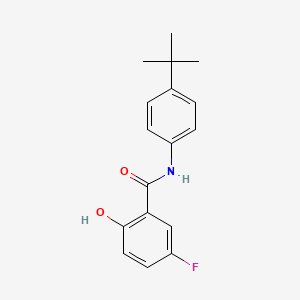

![Disodium 7,7'-(carbonyldiimino)bis[3-[[4-(acetylamino)phenyl]azo]-4-hydroxynaphthalene-2-sulfonate]](/img/structure/B13748201.png)
![1,3,5-Tris-[3,5-(dicarboxy)phenoxymethyl]benzene](/img/structure/B13748204.png)
